molecular formula C18H18N4O4 B15078467 N'-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Katalognummer: B15078467
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: WHJCMTWZGQTGCG-ZVBGSRNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core linked to a carbohydrazide moiety through a 2,4,6-trimethoxybenzylidene group, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the carbohydrazide moiety.

    Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2,4,6-trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its specific combination of a benzimidazole core and a carbohydrazide moiety linked through a 2,4,6-trimethoxybenzylidene group

Eigenschaften

Molekularformel

C18H18N4O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-24-12-7-16(25-2)13(17(8-12)26-3)9-21-22-18(23)11-4-5-14-15(6-11)20-10-19-14/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+

InChI-Schlüssel

WHJCMTWZGQTGCG-ZVBGSRNCSA-N

Isomerische SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.